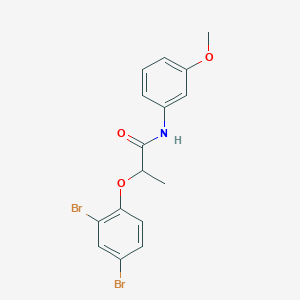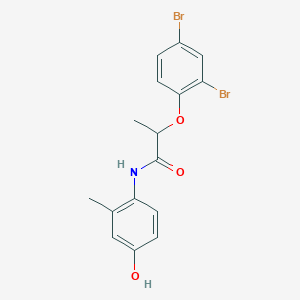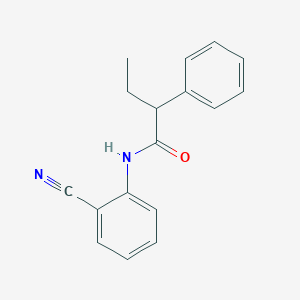
N-(2-cyanophenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-phenylbutanamide, also known as buphenyl, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Buphenyl has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
Buphenyl works by increasing the excretion of ammonia in the urine, which can be beneficial in the treatment of certain metabolic disorders. It does this by reacting with phenylacetyl-CoA to form phenylacetic acid, which is then excreted in the urine. This process helps to reduce the levels of toxic ammonia in the body.
Biochemical and Physiological Effects:
Buphenyl has been shown to have a range of biochemical and physiological effects. It has been shown to increase the excretion of ammonia in the urine, which can be beneficial in the treatment of certain metabolic disorders. Additionally, N-(2-cyanophenyl)-2-phenylbutanamide has been shown to have antioxidant properties and may help to reduce oxidative stress in the body. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Buphenyl has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. Additionally, its biochemical and physiological effects make it a valuable tool for researchers in various fields. However, there are also limitations to its use. Buphenyl can be expensive to obtain, and its effects can be difficult to measure accurately.
Future Directions
There are several potential future directions for research involving N-(2-cyanophenyl)-2-phenylbutanamide. One area of interest is the development of new therapeutic applications for the compound. Additionally, further studies could be conducted to investigate its antioxidant and anti-inflammatory effects. Finally, more research could be done to optimize the synthesis method for N-(2-cyanophenyl)-2-phenylbutanamide, potentially making it more cost-effective and easier to obtain.
Synthesis Methods
Buphenyl can be synthesized through the reaction of 2-cyanophenyl magnesium bromide with 2-phenylbutanoyl chloride. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is commonly used in laboratory settings.
Scientific Research Applications
Buphenyl has been used in a variety of scientific research applications. One of its most common uses is as a reagent in the synthesis of other compounds. It has also been used in studies investigating the role of certain enzymes in metabolic pathways. Additionally, N-(2-cyanophenyl)-2-phenylbutanamide has been shown to have potential therapeutic applications in the treatment of certain genetic disorders.
properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H16N2O/c1-2-15(13-8-4-3-5-9-13)17(20)19-16-11-7-6-10-14(16)12-18/h3-11,15H,2H2,1H3,(H,19,20) |
InChI Key |
NJDJIBCVGFUGOR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




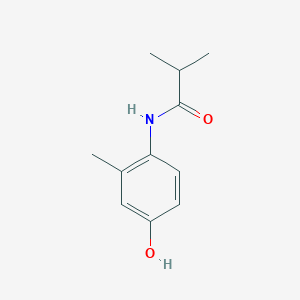

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)

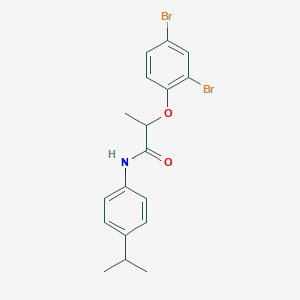
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)


